LogP-Driven Membrane Permeability Differentiation vs. 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzoic Acid
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide (CAS 62490-30-6) has a calculated LogP of 2.42, which is approximately 0.7–1.0 log units higher than the directly analogous 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid (CAS 67482-10-4; estimated LogP ~1.5–1.7 based on the carboxylic acid moiety) . This difference translates to an estimated 5- to 10-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability for the acetamide derivative. Both compounds share the same triazolopyridine-phenyl core but differ only in the terminal functional group (-NHCOCH3 vs. -COOH), making this a direct head-to-head structural comparator .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.42 |
| Comparator Or Baseline | 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzoic acid (CAS 67482-10-4): estimated LogP ~1.5–1.7 (carboxylic acid); LogD at pH 7.4 expected to be significantly lower due to ionization |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 (acetamide vs. acid); ~5- to 10-fold higher predicted passive permeability |
| Conditions | Calculated physicochemical properties (Chemsrc database); LogP values computed using standard algorithms |
Why This Matters
Higher LogP of the acetamide derivative predicts superior membrane permeability compared to the carboxylic acid analog, which may translate to better oral bioavailability and cellular uptake in biological assays, making CAS 62490-30-6 a more suitable starting point for cell-based screening campaigns.
